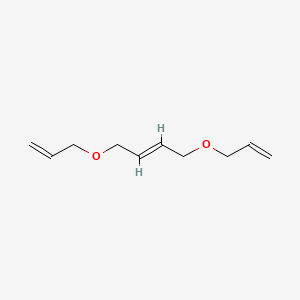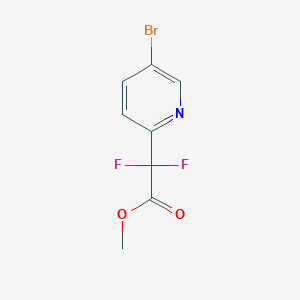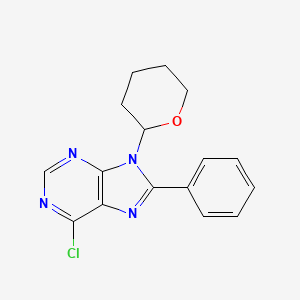
1,4-Diallyloxy-2-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diallyloxy-2-butene is an organic compound with the molecular formula C10H16O2. It is characterized by the presence of two allyloxy groups attached to a butene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diallyloxy-2-butene can be synthesized through the reaction of cis-1,4-butenediol with allyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at low temperatures (0°C) and then warmed to room temperature, allowing the formation of sodium alkoxide .
Industrial Production Methods
Industrial production of this compound involves the acyloxylation of crude butadiene using a palladium-containing catalyst. The reaction is conducted in the presence of a carboxylic acid and oxygen at temperatures ranging from 80°C to 200°C and pressures up to 20 atmospheres .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diallyloxy-2-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form products such as 2-butene-1,4-diol and 3-butene-1,2-diol.
Substitution: It can participate in substitution reactions where the allyloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Major products include 2-butene-1,4-diol and 3-butene-1,2-diol.
Substitution: The products depend on the specific reagents used but can include various substituted butenes.
Aplicaciones Científicas De Investigación
1,4-Diallyloxy-2-butene has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of highly branched polymers through ring-opening metathesis polymerization and acyclic diene metathesis polymerization.
Materials Science: The compound is utilized in the development of thermoplastic elastomers and other advanced materials.
Catalysis: It serves as an intermediate in catalytic processes for the production of valuable chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-diallyloxy-2-butene involves its reactivity with various reagents. For example, in oxidation reactions, the compound interacts with oxygen or hydrogen peroxide to form polyperoxides, which decompose to yield diols and other products . The molecular targets and pathways depend on the specific reaction conditions and catalysts used.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diacetoxy-2-butene: Similar in structure but with acetoxy groups instead of allyloxy groups.
1,4-Dimethoxy-2-butene: Contains methoxy groups instead of allyloxy groups.
Uniqueness
1,4-Diallyloxy-2-butene is unique due to its allyloxy groups, which confer distinct reactivity and properties compared to similar compounds. This makes it particularly valuable in polymer chemistry and materials science for creating specialized polymers and materials .
Propiedades
Número CAS |
19398-43-7 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
1,4-bis(prop-2-enoxy)but-2-ene |
InChI |
InChI=1S/C10H16O2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-6H,1-2,7-10H2 |
Clave InChI |
UUGUJQRPIYOYMY-UHFFFAOYSA-N |
SMILES |
C=CCOCC=CCOCC=C |
SMILES canónico |
C=CCOCC=CCOCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1144051.png)
![N-{2-[7-(CyclohexylMethyl)-1,6-dihydro-2H-indeno[5,4-b]-furan-8-yl]ethyl}acetaMide](/img/new.no-structure.jpg)
![7-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144067.png)



